

# A Comparative Guide to Ioxilan and Other Low-Osmolality Contrast Media

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Ioxilan*

Cat. No.: *B029793*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Ioxilan**, a nonionic, low-osmolality contrast medium (LOCM), with other commonly used LOCMs, including iohexol, iopamidol, and ioversol. The information presented is based on available experimental data to assist researchers and clinicians in making informed decisions.

## Physicochemical Properties

The physicochemical properties of iodinated contrast media, such as osmolality and viscosity, are critical factors influencing their safety and tolerability. Osmolality, a measure of the solute concentration, is a primary determinant of patient discomfort, particularly sensations of heat and pain upon injection. Viscosity affects the ease of injection and the flow rate that can be achieved.

Below is a summary of the key physicochemical properties of **Ioxilan** and other LOCMs at clinically relevant iodine concentrations.

| Contrast Medium       | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg water) @ 37°C | Viscosity (cP) @ 37°C |
|-----------------------|------------------------------|-----------------------------------|-----------------------|
| ioxilan (Oxilan)      | 300                          | 610[1]                            | 6.1[1]                |
| 350                   | 721[1]                       | 10.3[1]                           |                       |
| iohexol (Omnipaque)   | 300                          | 672[2]                            | 6.3                   |
| 350                   | 844                          | 10.4                              |                       |
| lopamidol (Isovue)    | 300                          | 616                               | 4.7                   |
| 370                   | 796                          | 8.8                               |                       |
| loversol (Optiray)    | 300                          | 651                               | 5.2                   |
| 320                   | 702                          | 6.1                               |                       |
| 350                   | 792                          | 9.0                               |                       |
| lopromide (Ultravist) | 300                          | 607                               | 4.6                   |
| 370                   | 774                          | 9.5                               |                       |

## Efficacy and Safety Profile

The clinical utility of a contrast medium is determined by its ability to provide high-quality diagnostic images while minimizing the risk of adverse events.

## Diagnostic Efficacy

Clinical trials for **ioxilan** (Oxilan) have demonstrated its efficacy in various imaging procedures. In controlled studies involving 530 patients, the efficacy of **ioxilan** was compared to iohexol. The assessment of efficacy was based on the quality of visualization, with results for **ioxilan** being similar to those of iohexol. **ioxilan** is indicated for a range of procedures including cerebral arteriography, coronary arteriography and left ventriculography, visceral angiography, aortography, peripheral arteriography, excretory urography, and contrast-enhanced computed tomography (CECT) of the head and body. The degree of contrast enhancement is directly related to the iodine content in the administered dose.

## Safety and Tolerability

### Vascular Pain and Patient Discomfort:

A key differentiator among contrast media is the level of discomfort experienced by the patient upon injection. A study utilizing a conditioned taste aversion model in rats to quantify vascular pain found that the intensity of pain is inversely related to the osmolality of the contrast medium. In this head-to-head comparison, **loxilan**, having the lowest osmolality among the tested agents, was associated with the least vascular pain.

### Adverse Events:

The overall safety profile of **loxilan** is comparable to other nonionic LOCMs. Adverse reactions to injectable contrast agents are generally categorized as either chemotoxic or idiosyncratic. Chemotoxic reactions are related to the physicochemical properties of the agent, the dose, and the injection speed, while idiosyncratic reactions are less predictable.

In clinical trials involving 834 patients administered **loxilan**, the safety profile was similar to that of the comparator, iohexol. Common side effects of **loxilan** are generally mild and transient and can include headache, fever, injection site reactions (swelling, hematoma, or blood clot), chills, chest pain, and changes in blood pressure and heart rate. Nausea, vomiting, and dizziness have also been reported. Severe, life-threatening reactions are rare but can occur.

## Experimental Protocols

### Conditioned Taste Aversion for Vascular Pain

#### Assessment

This non-clinical experimental design is employed to objectively measure the aversive stimulus (pain) associated with the intra-arterial injection of contrast media.



[Click to download full resolution via product page](#)

#### Conditioned Taste Aversion Workflow

##### Methodology:

- Acclimation: Laboratory rats are individually housed and handled to acclimate them to the experimental environment.
- Conditioning: Following a period of water deprivation, the animals are presented with a novel tasting solution (e.g., saccharin-flavored water). Immediately after consumption, they receive an intra-arterial injection of the test contrast medium or a control substance. The association between the novel taste and the post-injection discomfort (pain) is learned.
- Two-Bottle Choice Test: After a recovery period, the rats are given a choice between the novel tasting solution and plain water.
- Data Analysis: The volume of each liquid consumed is measured. A lower consumption of the flavored solution (aversion) is indicative of a greater discomfort associated with the paired injection.

## Randomized Controlled Clinical Trial for Efficacy and Safety Assessment

This represents a typical workflow for a clinical trial comparing two or more contrast agents in a human population.

[Click to download full resolution via product page](#)

### Clinical Trial Workflow for Contrast Media Comparison

#### Methodology:

- Patient Selection: A cohort of patients scheduled for a specific diagnostic imaging procedure is screened based on predefined inclusion and exclusion criteria. Informed consent is obtained from all participants.
- Randomization: Patients are randomly assigned to receive one of the contrast agents being studied. This process is typically double-blinded, meaning neither the patient nor the administering physician knows which agent is being used.
- Procedure: The assigned contrast medium is administered, and the imaging procedure is performed according to a standardized protocol.
- Efficacy Assessment: The resulting images are evaluated for diagnostic quality by independent radiologists who are blinded to the contrast agent used.
- Safety Assessment: Patients are monitored for any adverse events during and after the procedure. This includes recording vital signs and patient-reported discomfort.
- Statistical Analysis: The data on image quality and the incidence and severity of adverse events are statistically analyzed to determine if there are significant differences between the contrast media groups.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [drugs.com](https://www.drugs.com) [drugs.com]
- 2. [accessdata.fda.gov](https://www.accessdata.fda.gov) [accessdata.fda.gov]
- To cite this document: BenchChem. [A Comparative Guide to Ioxilan and Other Low-Osmolality Contrast Media]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029793#comparing-ioxilan-with-other-low-osmolality-contrast-media>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)